molecular formula C10H15NO4 B13433019 (2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid

(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid

Cat. No.: B13433019
M. Wt: 213.23 g/mol
InChI Key: FKCXZHQBMNYWSB-SFYZADRCSA-N
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Description

rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring and an oxolane ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a ring-closing reaction, often using reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used in studies to understand enzyme-substrate interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxamide
  • rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylate

Uniqueness

The uniqueness of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid lies in its specific combination of the pyrrolidine and oxolane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c12-9(11-5-1-2-6-11)7-3-4-8(15-7)10(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+/m1/s1

InChI Key

FKCXZHQBMNYWSB-SFYZADRCSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2CC[C@H](O2)C(=O)O

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(O2)C(=O)O

Origin of Product

United States

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